molecular formula C12H6N4Na2O6S B1143491 NBQX disodium salt CAS No. 11876-58-7

NBQX disodium salt

Cat. No.: B1143491
CAS No.: 11876-58-7
M. Wt: 380.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

NBQX disodium salt, also known as 2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide disodium salt, is a potent and selective antagonist of AMPA and kainate receptors. These receptors are types of ionotropic glutamate receptors involved in fast synaptic transmission in the central nervous system. This compound is widely used in scientific research due to its neuroprotective, anticonvulsant, and antinociceptive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NBQX disodium salt involves multiple steps, starting from commercially available starting materials. The key steps include nitration, sulfonation, and cyclization reactions. The final product is obtained as a disodium salt to enhance its water solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

NBQX disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

NBQX disodium salt is extensively used in scientific research due to its ability to selectively block AMPA and kainate receptors. Some of its applications include:

Mechanism of Action

NBQX disodium salt exerts its effects by selectively and competitively blocking AMPA and kainate receptors. These receptors are involved in the fast excitatory synaptic transmission in the central nervous system. By inhibiting these receptors, this compound reduces the excitatory neurotransmission, thereby providing neuroprotection, anticonvulsant, and antinociceptive effects .

Properties

IUPAC Name

disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O6S.2Na/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJKYIUJRJEABK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4Na2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701019087
Record name Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479347-86-9
Record name Nbqx disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479347869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NBQX disodium
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSU8N86V27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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